2,6-Dichlorobenzenesulfonamide is a chemical compound characterized by its molecular formula . It features a benzene ring with two chlorine atoms and a sulfonamide group. This compound is significant in various scientific fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and biological activity.
The compound can be synthesized from commercially available starting materials, typically involving chlorinated benzenes and sulfonamide derivatives. Its synthesis is often documented in chemical literature due to its relevance in drug development and chemical research.
2,6-Dichlorobenzenesulfonamide is classified as an aromatic sulfonamide. Sulfonamides are a class of compounds known for their antibacterial properties, and this specific compound has been studied for its potential applications in medicinal chemistry.
The synthesis of 2,6-Dichlorobenzenesulfonamide typically involves the following steps:
The molecular structure of 2,6-Dichlorobenzenesulfonamide can be represented as follows:
This structure illustrates the arrangement of the chlorine atoms and the sulfonamide group on the benzene ring, which influences its reactivity and biological activity.
2,6-Dichlorobenzenesulfonamide can undergo several types of chemical reactions:
The mechanism of action of 2,6-Dichlorobenzenesulfonamide involves its interaction with specific biological targets:
This mechanism underlies its potential use as an antimicrobial agent.
These properties are crucial for understanding its behavior in various chemical environments and applications.
2,6-Dichlorobenzenesulfonamide has several scientific uses:
2,6-Dichlorobenzenesulfonamide represents a strategically substituted aromatic sulfonamide of significant importance in synthetic organic chemistry and pharmaceutical development. Characterized by its dichloro-substituted benzene ring and sulfonamide functional group, this compound serves as a versatile synthetic intermediate due to its balanced electronic properties and molecular geometry. The presence of ortho-chlorine atoms adjacent to the sulfonamide group creates unique steric and electronic effects that influence both its reactivity and intermolecular interactions. As a member of the benzenesulfonamide family—historically recognized as the first class of synthetic antibiotics—this derivative bridges traditional medicinal chemistry with modern drug design approaches. Its structural features enable diverse chemical transformations, positioning it as a critical building block for advanced synthetic applications ranging from enzyme inhibitors to hybrid molecular scaffolds in targeted therapeutic agents [2] [5].
The systematic name 2,6-dichlorobenzenesulfonamide follows IUPAC nomenclature rules, specifying the positions (2 and 6) of chlorine substituents relative to the sulfonamide group (–SO₂NH₂) attached to the benzene ring. Its molecular formula is C₆H₅Cl₂NO₂S, with a precise molecular weight of 226.080 g/mol [5] [8]. The structure exhibits C₂v symmetry due to the identical ortho-chlorine atoms (Cl¹ and Cl²) creating a plane of symmetry through the sulfonamide group and C⁴ position. Key structural parameters include:
Table 1: Nomenclature and Identifiers of 2,6-Dichlorobenzenesulfonamide
Identifier Type | Value |
---|---|
CAS Registry Number | 10290-98-9 |
IUPAC Name | 2,6-Dichlorobenzenesulfonamide |
Molecular Formula | C₆H₅Cl₂NO₂S |
SMILES Notation | Clc1cccc(c1S(=O)(=O)N)Cl |
InChIKey | RAJHEZQFXIHNNL-UHFFFAOYSA-N |
Common Synonyms | 2,6-DCBA; 2,6-Dichloro-1-sulfamoylbenzene; Benzenesulfonamide, 2,6-dichloro- |
The ortho-chlorine substituents induce substantial steric crowding near the sulfonamide moiety, constraining its rotation and enhancing nitrogen’s susceptibility to nucleophilic attack. This configuration also promotes hydrogen-bonding interactions through the sulfonamide’s oxygen and nitrogen atoms, enabling crystal lattice stabilization and molecular recognition in biological systems. X-ray crystallography would confirm a nearly planar molecular conformation with intermolecular hydrogen bonding forming characteristic supramolecular architectures [5] [8].
Though the precise discovery timeline remains undocumented, 2,6-dichlorobenzenesulfonamide emerged as a significant chemical entity during the late 20th century amid explorations into halogenated sulfonamide derivatives. Its development parallels the broader evolution of sulfa drugs, initiated by Gerhard Domagk’s pioneering work on Prontosil™ (1935). Researchers systematically modified the benzene ring with halogen substituents to enhance metabolic stability and bioavailability. The 2,6-dichloro configuration proved particularly valuable due to:
Patent literature from the 1990s-2000s reveals its adoption as a key intermediate in antihypertensive agents and kinase inhibitors. Unlike early sulfonamide antibiotics, 2,6-dichlorobenzenesulfonamide was primarily developed for functionalization potential rather than direct therapeutic use. This transition reflects the compound’s role in modern medicinal chemistry—a versatile molecular scaffold for constructing complex pharmacophores [2] [5].
2,6-Dichlorobenzenesulfonamide exhibits distinct physical and spectroscopic properties that determine its reactivity and applications:
Table 2: Physicochemical Properties of 2,6-Dichlorobenzenesulfonamide
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 226.08 g/mol | - |
Exact Mass | 224.942 g/mol | [M]⁺ |
Melting Point | Not documented | Decomposition likely >200°C |
LogP | 3.42 | Calculated partition coefficient |
Hydrogen Bond Donors | 2 | Sulfonamide -NH₂ |
Hydrogen Bond Acceptors | 4 | Sulfonyl oxygens and nitrogen |
Rotatable Bonds | 1 | S-N bond |
Solubility in DMSO | High | >50 mg/mL |
Solubility in Water | Low | <1 mg/mL |
Spectroscopic signatures include:
The compound’s stability profile shows sensitivity to strong oxidizing agents but robustness under standard storage conditions (room temperature, inert atmosphere). Its crystallinity facilitates purification via recrystallization from ethanol/water mixtures [3] [5] [7].
Synthetic Methodologies
Industrial synthesis typically employs chlorosulfonation of 1,3-dichlorobenzene as the pivotal step:
Table 3: Synthetic Routes to 2,6-Dichlorobenzenesulfonamide
Route | Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Chlorosulfonation | ClSO₃H, 25–40°C, 4–6h | 91% | High regioselectivity |
Direct Sulfonation | H₂SO₄/SO₃, then NH₃ | <60% | Lower cost but poor selectivity |
Halogen Exchange | 2,6-Difluorobenzenesulfonamide + Cl⁻ | Variable | Limited applicability |
Alternative approaches include nucleophilic displacement of 2,6-difluorobenzenesulfonamide (CID 446274) using chloride sources, though this method suffers from scalability issues. Modern flow chemistry techniques have improved reaction efficiency and reduced byproduct formation in large-scale production [5] [6].
Industrial Applications
As a synthetic intermediate, 2,6-dichlorobenzenesulfonamide enables diverse molecular transformations:
Table 4: Industrial Applications and Derivative Syntheses
Application Sector | Target Compounds | Key Reaction | Reference |
---|---|---|---|
Pharmaceutical | BRAF Kinase Inhibitors | N-Alkylation | [2] |
Agrochemical | Herbicide Metabolites | Hydrolysis | [7] |
Materials Science | Conductive Polymers | Electropolymerization | [6] |
Medicinal Chemistry | Chalcone Hybrids | Claisen-Schmidt Condensation | [4] [10] |
Its most significant application lies in synthesizing chalcone-sulfonamide hybrids with demonstrated anticancer activity. Researchers have coupled it with cinnamoyl derivatives to produce compounds like (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides, which show IC₅₀ values as low as 0.89 µg/mL against gastric adenocarcinoma (AGS) cells. These hybrids leverage the sulfonamide’s ability to inhibit carbonic anhydrase and tubulin polymerization while the chalcone moiety induces mitochondrial apoptosis—exemplifying rational drug design through molecular hybridization [4] [10].
Table 5: Key Compounds Derived from 2,6-Dichlorobenzenesulfonamide
Compound Name | CAS Number | Role/Application | Structural Features |
---|---|---|---|
N-[(2R)-butan-2-yl]-2,6-dichlorobenzenesulfonamide | Not specified | Chiral synthetic intermediate | Stereogenic center at benzylic carbon |
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide | Not specified | Anticancer agent (GI₅₀ = 0.89 µg/mL) | Chalcone-sulfonamide hybrid |
2,6-Dichlorobenzaldehyde | 83-38-5 | Synthetic precursor | Aldehyde functionality |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1